![molecular formula C10H13ClN2 B13453491 1-(1H-indol-6-yl)ethan-1-amine hydrochloride CAS No. 2901095-42-7](/img/structure/B13453491.png)
1-(1H-indol-6-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
The synthesis of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine hydrochloride and a ketone under acidic conditions to form the indole ring . Another method involves the Mannich reaction, where an indole heterocycle undergoes a reaction with formaldehyde and a secondary amine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1H-indol-6-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(1H-indol-6-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-indol-6-yl)ethan-1-amine hydrochloride can be compared with other indole derivatives such as:
Tryptamine: Another indole derivative with similar biological activities but different structural features.
Serotonin: A naturally occurring indole derivative with significant roles in neurotransmission.
Indole-3-acetic acid: A plant hormone that shares the indole structure but has different biological functions.
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a compound that has garnered significant interest due to its diverse biological activities, primarily attributed to its indole structure. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 196.68 g/mol. The compound is characterized by an indole ring, which is known for its reactivity and ability to form various derivatives that exhibit biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Pathogen Type | Activity | Reference |
---|---|---|
Gram-positive bacteria | Significant inhibition | |
Gram-negative bacteria | Moderate inhibition | |
Fungi | Effective against specific strains |
Interaction with Biological Systems
The compound's interactions with various receptors have been studied extensively. Notably, it has been shown to bind effectively to serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for modulating cellular signaling pathways, which can influence mood, cognition, and other physiological processes.
Receptor Binding Studies
Recent studies have utilized GTPγS binding assays to assess the compound's ability to activate or inhibit G protein-coupled receptors (GPCRs). These studies revealed that this compound can act as an agonist for certain receptor subtypes while exhibiting antagonistic properties towards others.
Receptor Type | Effect | Mechanism |
---|---|---|
5-HT2A | Agonist | G protein activation (Gαq) |
Other GPCRs | Variable effects | Depends on receptor subtype |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound in treating conditions such as depression and anxiety due to its serotonergic activity. For instance, animal models treated with the compound demonstrated reduced anxiety-like behaviors, suggesting its utility in psychiatric disorders.
Notable Research Findings
- Antidepressant Effects : In a controlled study, subjects receiving the compound showed significant improvements in mood-related metrics compared to controls.
- Neuroprotective Properties : Additional research indicated potential neuroprotective effects against oxidative stress in neuronal cells, highlighting its role in neurodegenerative disease models.
Properties
CAS No. |
2901095-42-7 |
---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7(11)9-3-2-8-4-5-12-10(8)6-9;/h2-7,12H,11H2,1H3;1H |
InChI Key |
ZIUPNGKAHNDWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN2)N.Cl |
Origin of Product |
United States |
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